![molecular formula C25H20N2O2 B12449447 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-methylbenzoic acid with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-Methyl-N-naphthalen-1-yl-acrylamide
Comparison: Compared to similar compounds, 2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzamide moiety.
Propiedades
Fórmula molecular |
C25H20N2O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H20N2O2/c1-17-8-2-4-13-21(17)25(29)26-20-12-6-11-19(16-20)24(28)27-23-15-7-10-18-9-3-5-14-22(18)23/h2-16H,1H3,(H,26,29)(H,27,28) |
Clave InChI |
JUEOGTNEAKTVOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
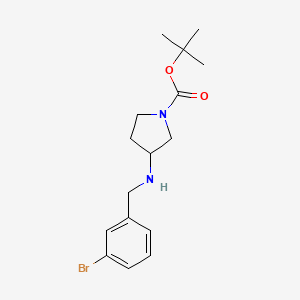

![N-[2-(2-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B12449378.png)
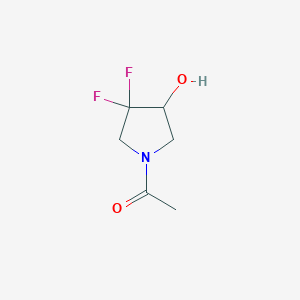
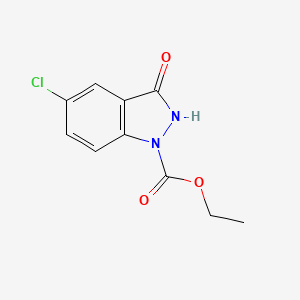
![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
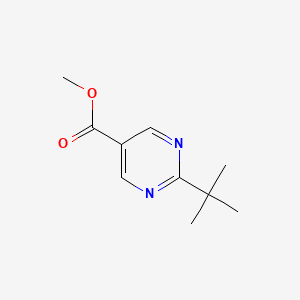
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)

![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)
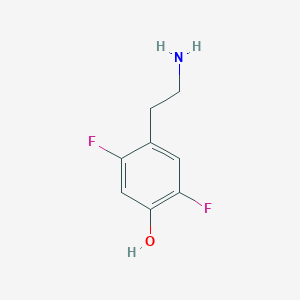
![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)
